Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate
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Overview
Description
Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate group and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxylate group through esterification. The anilino group can be introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in the anilino moiety can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups would yield aldehydes or carboxylic acids, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[[3,5-bis(hydroxymethyl)phenyl]methyl]-2-methylfuran-3-carboxylate
- Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-ethylfuran-3-carboxylate
Uniqueness
Methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. Its furan ring and anilino moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 5-[[3,5-bis(hydroxymethyl)anilino]methyl]-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10-15(16(20)21-2)6-14(22-10)7-17-13-4-11(8-18)3-12(5-13)9-19/h3-6,17-19H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPZWBAZINSDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC2=CC(=CC(=C2)CO)CO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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